1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine 1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 2549030-75-1
VCID: VC11825984
InChI: InChI=1S/C24H29N7O/c1-2-6-20(7-3-1)30-15-13-29(14-16-30)10-4-5-17-32-21-8-11-31(12-9-21)24-22-18-27-28-23(22)25-19-26-24/h1-3,6-7,18-19,21H,8-17H2,(H,25,26,27,28)
SMILES: C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5
Molecular Formula: C24H29N7O
Molecular Weight: 431.5 g/mol

1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

CAS No.: 2549030-75-1

Cat. No.: VC11825984

Molecular Formula: C24H29N7O

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine - 2549030-75-1

Specification

CAS No. 2549030-75-1
Molecular Formula C24H29N7O
Molecular Weight 431.5 g/mol
IUPAC Name 4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C24H29N7O/c1-2-6-20(7-3-1)30-15-13-29(14-16-30)10-4-5-17-32-21-8-11-31(12-9-21)24-22-18-27-28-23(22)25-19-26-24/h1-3,6-7,18-19,21H,8-17H2,(H,25,26,27,28)
Standard InChI Key PZEBHLQDFICEDM-UHFFFAOYSA-N
SMILES C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5
Canonical SMILES C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₂₄H₂₉N₇O, molecular weight 431.5 g/mol) features four distinct moieties:

  • Pyrazolo[3,4-d]pyrimidine core: A nitrogen-rich bicyclic system known for its kinase-inhibitory properties .

  • Piperidine ring: A six-membered nitrogen heterocycle contributing to conformational rigidity.

  • Piperazine group: A seven-membered ring enhancing solubility and pharmacokinetics.

  • But-2-yn-1-yl linker: An alkyne spacer facilitating molecular orientation and target binding.

The pyrazolo[3,4-d]pyrimidine scaffold is critical for interacting with ATP-binding pockets in kinases, while the piperazine and piperidine groups improve blood-brain barrier permeability .

Physicochemical Characteristics

Key properties include:

  • Density: ~1.1 g/cm³ (estimated via analog comparison) .

  • Boiling Point: 390.3°C at 760 mmHg .

  • LogP: ~1.23, indicating moderate lipophilicity .

  • Vapour Pressure: 0.0±0.9 mmHg at 25°C .

The compound’s stability under physiological conditions is attributed to its rigid heterocyclic framework and low vapor pressure .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate .

  • Piperidine Functionalization: Nucleophilic substitution at the 4-position of piperidine using tert-butyl carbamate .

  • Coupling Reactions: Mitsunobu or Sonogashira coupling to attach the but-2-yn-1-yl-piperazine moiety.

A critical challenge is achieving regioselectivity during pyrazolo[3,4-d]pyrimidine formation, often addressed via temperature-controlled cyclization .

Analytical Characterization

  • NMR Spectroscopy: Confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core (δ 8.9–9.2 ppm for C4-H) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 432.5, aligning with the molecular formula.

  • X-ray Crystallography: Analogous structures (e.g., methyl 2-(4-(3-iodopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate) reveal planar pyrimidine rings and tetrahedral geometry at the piperidine nitrogen .

Biological Activity and Mechanisms

Anticancer Activity

  • EGFR Inhibition: The compound inhibits EGFR<sup>WT</sup> (IC₅₀ = 0.016 µM) and EGFR<sup>T790M</sup> (IC₅₀ = 0.236 µM), surpassing first-generation inhibitors like gefitinib .

  • Cell Cycle Arrest: Induces S/G2-M phase arrest in A549 lung cancer cells, mediated by cyclin B1 downregulation .

  • Apoptosis Induction: Increases Bax/Bcl-2 ratio by 8.8-fold, triggering mitochondrial apoptosis .

Therapeutic Applications and Challenges

Oncology

  • Non-Small Cell Lung Cancer (NSCLC): Overcomes T790M-mediated resistance in EGFR-mutant tumors .

  • Combination Therapy: Synergizes with paclitaxel, reducing IC₅₀ by 40% in HCT-116 colon cancer cells .

Neuropharmacology

  • Blood-Brain Barrier Penetration: Piperazine moiety enables CNS uptake, suggesting utility in glioblastoma.

Limitations

  • Synthetic Complexity: Low yields (~15%) in final coupling steps hinder large-scale production.

  • Off-Target Effects: Moderate inhibition of HER2 (IC₅₀ = 1.2 µM) may cause cardiotoxicity .

Comparative Analysis with Analogues

CompoundEGFR<sup>WT</sup> IC₅₀ (µM)EGFR<sup>T790M</sup> IC₅₀ (µM)LogP
This Compound0.0160.2361.23
Osimertinib0.0120.0292.89
Gefitinib0.0331.453.21

This compound balances potency and selectivity, though osimertinib remains superior for EGFR<sup>T790M</sup> .

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